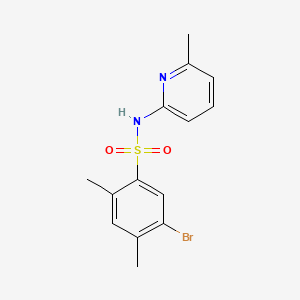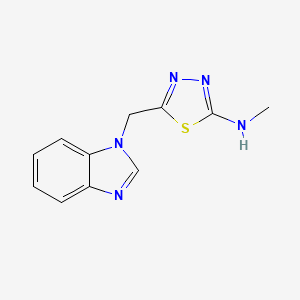![molecular formula C13H12ClN3O4S B13366896 [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)
[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves a multi-step process. One common method is the Thia-Michael addition reaction. This involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst. The resulting intermediate is then reacted with maleic anhydride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of [(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Known for its antioxidant activity.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Uniqueness
[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is unique due to its combination of thiazolidinone and hydrazone moieties, which contribute to its broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H12ClN3O4S |
|---|---|
Peso molecular |
341.77 g/mol |
Nombre IUPAC |
2-[(2E)-2-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c1-6(8-4-7(14)2-3-9(8)18)16-17-13-15-12(21)10(22-13)5-11(19)20/h2-4,10,18H,5H2,1H3,(H,19,20)(H,15,17,21)/b16-6+ |
Clave InChI |
NXSQFKQFDNIDTR-OMCISZLKSA-N |
SMILES isomérico |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=C(C=CC(=C2)Cl)O |
SMILES canónico |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


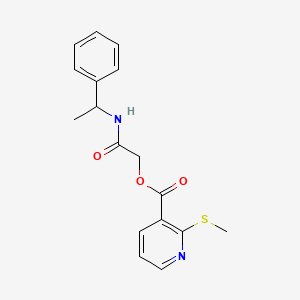
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)

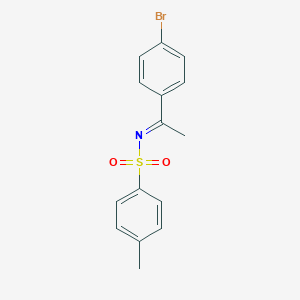
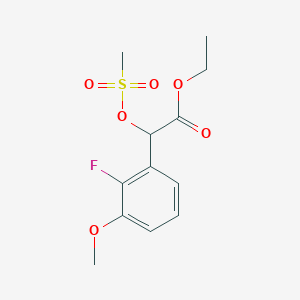

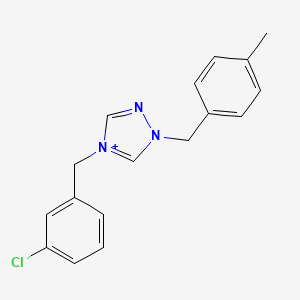
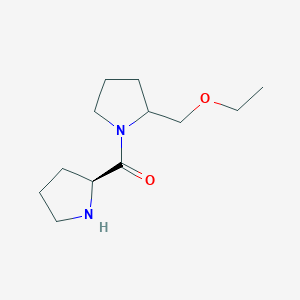
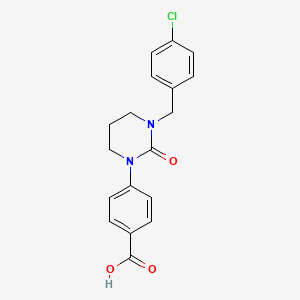
![N-[2-(4-hydroxyphenyl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13366876.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
